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molecular formula C7H13NO4S B2483221 Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate CAS No. 1613239-55-6

Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate

Cat. No. B2483221
M. Wt: 207.24
InChI Key: BBEMWVFCEZMBSR-UHFFFAOYSA-N
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Patent
US09409866B2

Procedure details

To a solution of ethyl 2-[3-(benzylamino)-1,1-dioxo-thietan-3-yl]acetate (example 160b, 0.5 g, 1.68 mmol) in EtOH (12.5 ml) under an argon atmosphere was added palladium on charcoal 10% (w/w 10%) (50.0 mg, 470 μmol). The reaction flask was put under a pressure of 2.5 bar H2 and the reaction mixture was then stirred at 50° C. for 16 hours. Palladium catalyst was removed by filtration over a pad of Celite and the filter cake was washed with ethanol twice. The filtrate was evaporated down to dryness to yield the title compound (350 mg, 100%) as a crude product which was used without any purification. MS (ESI, m/z): 208.1 (M+H+).
Name
ethyl 2-[3-(benzylamino)-1,1-dioxo-thietan-3-yl]acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C([NH:8][C:9]1([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][S:11](=[O:14])(=[O:13])[CH2:10]1)C1C=CC=CC=1>CCO.[Pd]>[NH2:8][C:9]1([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][S:11](=[O:14])(=[O:13])[CH2:10]1

Inputs

Step One
Name
ethyl 2-[3-(benzylamino)-1,1-dioxo-thietan-3-yl]acetate
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1(CS(C1)(=O)=O)CC(=O)OCC
Name
Quantity
12.5 mL
Type
solvent
Smiles
CCO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was then stirred at 50° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Palladium catalyst was removed by filtration over a pad of Celite
WASH
Type
WASH
Details
the filter cake was washed with ethanol twice
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated down to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1(CS(C1)(=O)=O)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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